molecular formula C7H3F3N2S B1299578 2-Amino-4,5,6-trifluorobenzothiazole CAS No. 328037-32-7

2-Amino-4,5,6-trifluorobenzothiazole

Cat. No. B1299578
CAS RN: 328037-32-7
M. Wt: 204.17 g/mol
InChI Key: FKOMJCFVDCQUNY-UHFFFAOYSA-N
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Description

2-Amino-4,5,6-trifluorobenzothiazole is a biochemical compound used for proteomics research . It has a molecular formula of C7H3F3N2S and a molecular weight of 204.17 .


Molecular Structure Analysis

The molecular structure of 2-Amino-4,5,6-trifluorobenzothiazole consists of a benzothiazole ring substituted with amino and trifluoro groups . The molecular formula is C7H3F3N2S .

Scientific Research Applications

Drug Design and Pharmacology

2-Amino-4,5,6-trifluorobenzothiazole: is a compound of interest in the field of drug design due to its structural features that allow for high biological and pharmacological activity . Its potential for creating new therapeutic agents is significant, particularly in the development of molecules with specific targeting capabilities.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. The amino group and the benzothiazole ring system can undergo various chemical reactions, enabling the synthesis of a wide range of aromatic azoles . These azoles are important in many chemical industries, including pharmaceuticals and agrochemicals.

Green Chemistry

The synthesis methods for derivatives of 2-Amino-4,5,6-trifluorobenzothiazole can align with the principles of green chemistry . This includes “one-pot” synthesis and sequential multistep synthesis that minimize the use of toxic solvents and reduce the formation of side products.

Proteomics Research

As a biochemical, 2-Amino-4,5,6-trifluorobenzothiazole is used in proteomics research to study protein expression and function . It can be utilized in various assays and experimental setups to understand protein interactions and dynamics.

properties

IUPAC Name

4,5,6-trifluoro-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3N2S/c8-2-1-3-6(5(10)4(2)9)12-7(11)13-3/h1H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKOMJCFVDCQUNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C2=C1SC(=N2)N)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20368058
Record name 2-Amino-4,5,6-trifluorobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

21.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24840996
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-Amino-4,5,6-trifluorobenzothiazole

CAS RN

328037-32-7
Record name 2-Amino-4,5,6-trifluorobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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